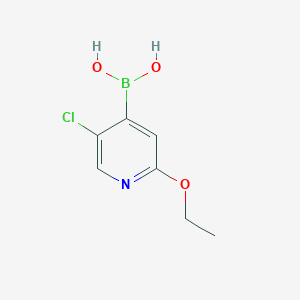
4-Bromo-2,5-dimethoxy-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-dimethoxy-benzoic acid methyl ester is a chemical compound with the IUPAC name methyl 4-bromo-2,5-dimethoxybenzoate . It has a molecular weight of 275.1 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 275.1 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- A study by Kharas et al. (2020) discusses the synthesis of novel isopropyl esters, including derivatives of benzoic acid, and their copolymerization with vinyl benzene. This research indicates the potential use of such compounds in polymer chemistry and materials science (Kharas et al., 2020).
Synthesis of Derivatives
- Zha Hui-fang (2011) conducted research on synthesizing a derivative of benzoic acid, which highlights the chemical transformations and applications in creating new chemical entities (Zha Hui-fang, 2011).
Chemical Analysis and Spectroscopy
- Takač and Vikić Topić (2004) focused on the spectroscopic studies of salicylic acid derivatives, which can be crucial in understanding the properties and reactions of benzoic acid derivatives (Takač & Vikić Topić, 2004).
Drug Synthesis
- Er (2000) described the synthesis of brodimoprim, starting with a compound related to benzoic acid, indicating its role in pharmaceutical synthesis (Er, 2000).
Crystal Structure Analysis
- Suchetan et al. (2016) compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, providing insights into the structural analysis of similar compounds (Suchetan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mecanismo De Acción
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its molecular weight is 275.1 , which is within the range that allows for good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with targets. For 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester, it’s known that the compound should be stored at a temperature between 2-8°C .
Propiedades
IUPAC Name |
methyl 4-bromo-2,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMGSRZYKUZJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)
![4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine](/img/structure/B6304237.png)







